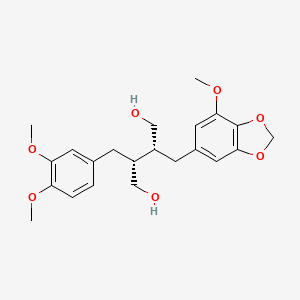
6-O-Methylnorlaudanosoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Methylnorlaudanosoline Hydrochloride is a biochemical compound with the molecular formula C17H20ClNO4 and a molecular weight of 337.8 g/mol . It is an analogue of Norlaudanosoline, which is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. This compound is often used in proteomics research and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylnorlaudanosoline Hydrochloride involves the methylation of Norlaudanosoline. The key step in the synthesis is the O-methylation of Norlaudanosoline at the 6th position. This reaction is typically catalyzed by norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT) . The reaction conditions often involve the use of S-adenosyl-L-methionine (SAM) as the methyl donor.
Industrial Production Methods
Industrial production of this compound is not well-documented in the literature. it is likely that the process involves similar enzymatic methylation steps as described above, scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-O-Methylnorlaudanosoline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced isoquinoline derivatives .
Aplicaciones Científicas De Investigación
6-O-Methylnorlaudanosoline Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-O-Methylnorlaudanosoline Hydrochloride involves its role as a precursor in the biosynthesis of benzylisoquinoline alkaloids. The compound is methylated by specific enzymes to form other alkaloids, which then participate in various biochemical pathways . In the context of Alzheimer’s disease, it is proposed that the compound reduces oxidative stress in the brain, thereby exerting neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Norlaudanosoline: A key intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids.
6-O-Methylnorlaudanosolinium: The conjugate acid of 6-O-Methylnorlaudanosoline.
Laudanosoline: Another methylated derivative of Norlaudanosoline.
Uniqueness
6-O-Methylnorlaudanosoline Hydrochloride is unique due to its specific methylation at the 6th position, which distinguishes it from other similar compounds. This specific methylation pattern is crucial for its role in the biosynthesis of certain alkaloids and its potential therapeutic applications .
Propiedades
Número CAS |
72072-58-3 |
|---|---|
Fórmula molecular |
C17H20ClNO4 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H |
Clave InChI |
OKCJQWKOEORQET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
Sinónimos |
4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-1,2-benzenediol Hydrochloride; (±)-4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-_x000B_1,2-benzenediol Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)






![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

